4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
The synthesis of 4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves multiple steps. One common method includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This method involves the Huisgen 1,3-dipolar cycloaddition reaction, which is carried out under ultrasonic conditions to improve yield and efficiency . The reaction conditions typically involve the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide.
Chemical Reactions Analysis
4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Cancer Research: This compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. It acts as a CDK2 inhibitor, which is a promising target for cancer treatment.
Antimicrobial Activity: Pyrazolopyrimidine derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial and fungal strains.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its potential as a therapeutic agent for diseases such as Parkinson’s disease and CNS cancer.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the alteration of cell cycle progression and the induction of apoptosis through the activation of caspases.
Comparison with Similar Compounds
4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific structure and biological activities. Similar compounds include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also act as CDK2 inhibitors and have shown significant cytotoxic activities.
1,2,3-Triazole derivatives: These compounds have demonstrated various pharmacological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-methoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C20H18N6O2/c1-13-4-3-5-15(10-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)14-6-8-16(28-2)9-7-14/h3-12H,1-2H3,(H,25,27)(H,21,22,24) |
InChI Key |
ASSSGHKLUSSEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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